molecular formula C13H12N2O5 B14866115 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 886368-24-7

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B14866115
CAS No.: 886368-24-7
M. Wt: 276.24 g/mol
InChI Key: OHBBSJJAKFEGHQ-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound with a complex structure that includes an oxazole ring, a nitro group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the condensation of 3-methyl-4-nitrobenzaldehyde with an appropriate oxazole precursor under acidic or basic conditions. The reaction is followed by esterification to introduce the ethyl ester group. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: 2-(3-Methyl-4-aminophenyl)-oxazole-4-carboxylic acid ethyl ester.

    Reduction: Oxazole derivatives with altered oxidation states.

    Substitution: 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid.

Scientific Research Applications

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester: Contains a thiazole ring instead of an oxazole ring.

    2-(3-Methyl-4-nitro-phenyl)-imidazole-4-carboxylic acid ethyl ester: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the nitro group provides opportunities for diverse chemical modifications and potential biological activities.

Properties

CAS No.

886368-24-7

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H12N2O5/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3

InChI Key

OHBBSJJAKFEGHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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